1-Trimethylsilyl-1,2,4-triazole
Overview
Description
1-Trimethylsilyl-1,2,4-triazole is a chemical compound with the molecular formula C5H11N3Si. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its unique properties and applications in various fields of chemistry and industry .
Mechanism of Action
Target of Action
It is known that triazole derivatives have been linked to a variety of pharmacological actions .
Mode of Action
It is known that triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Triazole derivatives have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s boiling point is 74 °c at 12 mmhg , and its density is 0.989 g/mL at 25 °C , which may influence its bioavailability.
Result of Action
It is known that triazole derivatives can have various effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1,2,4-triazole can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as fractional distillation under inert atmosphere to ensure the compound’s stability and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Trimethylsilyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with diazonium salts and isocyanides to form triazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydride.
Cycloaddition Reactions: Reagents include diazonium salts and isocyanides, often catalyzed by transition metals.
Major Products Formed:
- Substituted triazoles
- Triazole derivatives with various functional groups
Scientific Research Applications
1-Trimethylsilyl-1,2,4-triazole has numerous applications in scientific research:
Comparison with Similar Compounds
- 1,2,3-Triazole
- 1-Methyl-1,2,4-triazole
- 1-Phenyl-1,2,4-triazole
Uniqueness: 1-Trimethylsilyl-1,2,4-triazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable reagent in synthetic chemistry and a useful intermediate in the production of various triazole derivatives .
Properties
IUPAC Name |
trimethyl(1,2,4-triazol-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSPBNRWECRRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066355 | |
Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-54-4 | |
Record name | 1-Trimethylsilyl-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18293-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Trimethylsilyl-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-trimethylsilyl-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TRIMETHYLSILYL-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAB26MQ68G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 1-trimethylsilyltetrazole compared to 1-trimethylsilyl-1,2,4-triazole?
A: Research using gas-phase electron diffraction (GED) and X-ray diffraction revealed distinct structural features of both compounds. 1-trimethylsilyltetrazole exhibits a significant difference (~15.5°) between the CNSi and NNSi angles. This asymmetry is primarily attributed to the inherent properties of the tetrazole ring rather than a short Si-N interaction [].
Q2: How does this compound react with sulfur tetrafluoride (SF4)?
A: this compound reacts with SF4 to form bis(1,2,4-triazole)sulfur difluoride in high yield []. In the resulting molecule, the two triazole rings occupy equatorial positions around the central sulfur atom, with the rings positioned almost parallel to each other and the F-S-F axis [].
Q3: Can this compound be used as a protecting group for amines?
A: While this compound itself is not used as a protecting group for amines, a closely related compound, 1-tert-butoxycarbonyl-1,2,4-triazole, serves this purpose effectively []. This reagent, readily synthesized from this compound or commercially available, enables the introduction of the tert-butoxycarbonyl protecting group onto amines [].
Q4: How does this compound compare to imidazole in its reactivity with perfluorocycloalkenes?
A: Both this compound and imidazole act as nucleophiles in reactions with perfluorocycloalkenes, substituting fluorine atoms to yield di- and multiazole-substituted fluorocyclic products []. Interestingly, both azoles exhibit reactivity towards both vinylic and allylic fluorine atoms, with the degree of substitution influenced by the stoichiometry of the reaction [].
Q5: Are there any known metal complexes containing the 1,2,4-triazolate anion?
A: Yes, research has led to the synthesis and characterization of cluster complexes incorporating the 1,2,4-triazolate anion. One example is the cluster (Bu4N)2[Mo6X8(N3C2H2)6], where X can be either bromine or iodine, showcasing the ability of 1,2,4-triazolate to act as a ligand in coordination chemistry [].
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